({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate
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Overview
Description
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate is a chemical compound with a complex structure that includes a sulfanyl group, a carbamoyl group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylthiophenol with ethyl bromoacetate to form an ethyl ester intermediate. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydroxybenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for the design of derivatives with improved pharmacological properties.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbamoyl group can interact with enzymes, inhibiting their activity. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate: Unique due to its combination of sulfanyl, carbamoyl, and hydroxybenzoate groups.
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl benzoate: Lacks the hydroxy group, resulting in different reactivity and applications.
({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and biological activity.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in diverse fields. Its structural features allow for versatile modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-[2-(4-methylphenyl)sulfanylethylamino]-2-oxoethyl] 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-2-8-16(9-3-13)24-11-10-19-17(21)12-23-18(22)14-4-6-15(20)7-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILILEKNEGILHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)COC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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